molecular formula C12H16N2O B2754650 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol CAS No. 305347-51-7

1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B2754650
CAS No.: 305347-51-7
M. Wt: 204.273
InChI Key: BQEPXLVACKZRHK-UHFFFAOYSA-N
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Description

1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol is a benzimidazole derivative characterized by a hydroxylated ethyl side chain at the C2 position of the benzimidazole core and a propyl group at the N1 position. This compound is synthesized via alkylation of 1-(1H-benzimidazol-2-yl)ethanol with a propylating agent, as demonstrated in analogous procedures . Its structure has been confirmed through X-ray crystallography, revealing intermolecular O—H···N and O—H···O hydrogen bonding, which likely enhances its stability and solubility in polar solvents .

Properties

IUPAC Name

1-(1-propylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-8-14-11-7-5-4-6-10(11)13-12(14)9(2)15/h4-7,9,15H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEPXLVACKZRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with propionic acid, followed by cyclization and subsequent reduction to introduce the ethanol group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Optimization of reaction parameters and the use of environmentally friendly solvents are also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.

Major Products Formed:

Scientific Research Applications

1-(1-Propyl-1H-benzo[d]imidazol-2-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and repair.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at the N1 Position

Allyl vs. Propyl Substituents

The compound (±)-1-(1-allyl-1H-benzimidazol-2-yl)ethanol () shares the ethanol side chain but differs in the N1 substituent (allyl vs. propyl). However, the propyl group in the target compound contributes to higher lipophilicity (predicted logP: ~2.1 vs. ~1.8 for allyl), which may improve membrane permeability in biological systems .

Phenoxypropyl and Methylthio Derivatives

(1-(3-Phenoxypropyl)-1H-benzo[d]imidazol-2-yl)methanol () replaces the ethanol group with a methanol moiety and incorporates a phenoxypropyl chain. Similarly, 2-[4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl]ethanol () introduces a piperazine ring, enhancing basicity and altering pharmacokinetic profiles .

Modifications at the C2 Position

Ethanol vs. Ketone or Ester Groups

1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (compound 11, ) replaces the hydroxyl group with a ketone. This modification eliminates hydrogen-bond donor capacity, reducing solubility (e.g., ~5 mg/mL in water vs. ~15 mg/mL for the ethanol derivative) but may enhance metabolic stability due to decreased susceptibility to oxidation .

Triazole and Urea Hybrids

Benzimidazole-triazole hybrids (e.g., 1-(1-(1H-benzo[d]imidazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one, ) exhibit altered electronic profiles due to the triazole ring’s electron-withdrawing effects. These hybrids show enhanced antifungal activity (EC50: 0.56–0.79 µg/mL against B. cinerea) compared to the target compound, though direct comparative data for the ethanol derivative is lacking . Benzimidazole-urea derivatives () demonstrate improved binding to acetylcholinesterase (docking scores: −9.2 to −10.5 kcal/mol), suggesting that urea groups may offer superior target engagement compared to ethanol in neurological applications .

Antifungal Activity

Pyrazole carboxamide derivatives (e.g., A7: 3-(difluoromethyl)-1-methyl-N-(1-propyl-1H-benzo[d]imidazol-2-yl)-1H-pyrazole-4-carboxamide) exhibit potent antifungal activity (EC50: 0.79 µg/mL) via succinate dehydrogenase (SDH) inhibition.

Antimicrobial and ADMET Properties

Benzimidazole-triazole hybrids () show broad-spectrum antimicrobial activity (MIC: 4–16 µg/mL against S. aureus and E. coli). The ethanol moiety in the target compound may confer better aqueous solubility (predicted logS: −3.2 vs. −4.5 for triazole hybrids), improving bioavailability . ADMET predictions for the target compound indicate moderate hepatic metabolism (CYP3A4 substrate) and low blood-brain barrier penetration (logBB: −1.2), similar to analogues .

Physical Properties

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL, H2O)
1-(1-Propyl-1H-benzimidazol-2-yl)ethanol 145–147 2.1 15
1-(1-Allyl-1H-benzimidazol-2-yl)ethanol 138–140 1.8 18
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one 162–164 1.5 5
Benzimidazole-triazole hybrid (2a) 178–180 2.5 8

Biological Activity

1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antibacterial effects, and potential as an enzyme inhibitor. The findings are supported by data tables and case studies from various research articles.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The compound this compound was evaluated for its ability to inhibit human topoisomerase I (Hu Topo I), an enzyme crucial for DNA replication and repair. In a study involving a series of benzimidazole derivatives, certain compounds showed strong binding affinity and thermal stabilization of DNA, indicating potential as anticancer agents .

Case Study: Cytotoxicity Assays

A cytotoxicity assay was performed on various human cancer cell lines to evaluate the effectiveness of this compound. The results indicated that this compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 breast cancer cells, demonstrating its potential to induce apoptosis in cancer cells .

CompoundCell LineIC50 (μM)
This compoundMCF-725.72 ± 3.95
Reference Compound (Doxorubicin)MCF-715.0 ± 2.5

Antibacterial Activity

Benzimidazole derivatives have also been investigated for their antibacterial properties. In vitro studies showed that various derivatives, including those related to this compound, displayed activity against both Gram-positive and Gram-negative bacteria.

Table: Antibacterial Activity

CompoundBacteriaMIC (μg/mL)
This compoundStaphylococcus aureus40
Escherichia coli200
Pseudomonas aeruginosa500

The above table summarizes the minimum inhibitory concentration (MIC) values for selected bacterial strains, indicating that the compound has moderate antibacterial activity .

Enzyme Inhibition

The potential of benzimidazole derivatives as enzyme inhibitors has been a significant focus in drug discovery. Specifically, studies have shown that these compounds can inhibit various enzymes involved in cancer progression and inflammation.

Case Study: Pin1 Inhibition

In a structure-based design study, several benzimidazole derivatives were synthesized and tested for their inhibitory effects on peptidyl-prolyl cis/trans isomerase Pin1, which plays a role in oncogenic signaling pathways. Compounds related to this compound exhibited IC50 values ranging from 0.37 μM to 0.64 μM, indicating promising inhibitory activity .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol, and how can researchers optimize yield?

  • Methodology : The synthesis typically involves condensation of 1H-benzo[d]imidazole derivatives with propyl groups under reflux conditions. A critical step is the introduction of the ethanol moiety via nucleophilic substitution or ester hydrolysis. Optimization can be achieved by adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or ethanol), and catalyst choice (e.g., K₂CO₃). Yield improvements (>70%) are reported when using anhydrous conditions to minimize side reactions .

Q. How is the structural characterization of this compound validated in academic research?

  • Methodology : Use a combination of ¹H/¹³C NMR (to confirm substituent positions and ethanol group integration), FT-IR (to verify hydroxyl and imidazole ring vibrations), and mass spectrometry (for molecular weight confirmation). X-ray crystallography may resolve ambiguities in stereochemistry or hydrogen bonding patterns .

Q. What preliminary pharmacological screening models are suitable for evaluating anticonvulsant activity?

  • Methodology : Begin with in vivo maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models. These assess seizure suppression and threshold modulation. For example, compound 4e (structurally analogous) showed an ED₅₀ of 19.3 mg/kg in MES, indicating high potency. Include neurotoxicity screening at doses up to 300 mg/kg to establish safety margins .

Advanced Research Questions

Q. How can molecular docking studies elucidate the mechanism of action for NMDA receptor antagonism?

  • Methodology : Dock the compound into the 3QEL protein (NMDA receptor antagonist) using software like AutoDock Vina . Focus on binding affinity (ΔG values) and interactions (e.g., hydrogen bonds with GluN2B subunits, hydrophobic contacts). Compare results with known antagonists (e.g., ifenprodil) to identify conserved binding motifs. Studies suggest benzimidazole derivatives exhibit competitive inhibition via π-π stacking with aromatic residues .

Q. What strategies resolve contradictions in toxicity profiles between in vitro and in vivo models?

  • Methodology : Perform enzyme-linked immunosorbent assays (ELISAs) for liver enzymes (ALT/AST) and histopathological analysis of hepatic tissue. For example, in vivo studies showed no neurotoxicity at 300 mg/kg , but in vitro hepatocyte assays may reveal cytotoxicity at lower doses. Use compartmental pharmacokinetic modeling to reconcile discrepancies, accounting for metabolic clearance and tissue distribution .

Q. How can pharmacophore modeling guide the design of derivatives with enhanced efficacy?

  • Methodology : Build a pharmacophore model using Discovery Studio or MOE , emphasizing features like hydrogen bond acceptors (ethanol hydroxyl), hydrophobic regions (propyl chain), and aromatic rings (benzimidazole). Validate with QSAR studies correlating substituent electronegativity (e.g., chloro vs. methyl groups) with ED₅₀ values. Derivatives with 3-chlorobenzylidene groups showed optimal activity in MES models .

Key Research Considerations

  • Contradiction Analysis : Discrepancies between in vitro cytotoxicity and in vivo safety may arise from metabolic detoxification pathways (e.g., glucuronidation). Validate via hepatic microsome assays to identify active metabolites.
  • Experimental Design : Prioritize dose-ranging studies (10–300 mg/kg) in multiple species (rats, mice) to account for interspecies variability.

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